
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine is an organic compound with a complex structure that includes both amine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable amine precursor with a methoxy-substituted alkene. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. Catalysts may be used to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization techniques to achieve the required purity for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce N,N-diethyl-4-methoxybutan-1-amine.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-2-methoxy-N-methylethan-1-aminium Bis (trifluoromethyl)sulfonyl]amide
- N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
Uniqueness
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine stands out due to its specific combination of functional groups and the resulting chemical properties
Propiedades
Número CAS |
173671-64-2 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methoxy-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C10H19NO/c1-5-11(6-2)9-10(3)7-8-12-4/h7-8H,3,5-6,9H2,1-2,4H3 |
Clave InChI |
GCYZJMJFMHHQOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=C)C=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
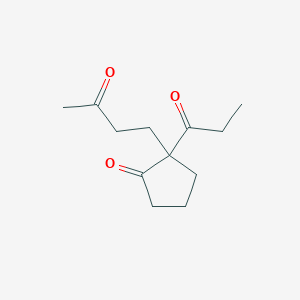
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
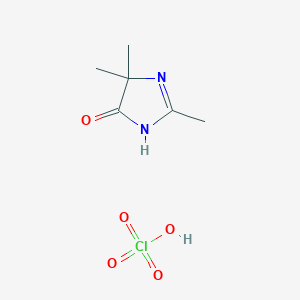
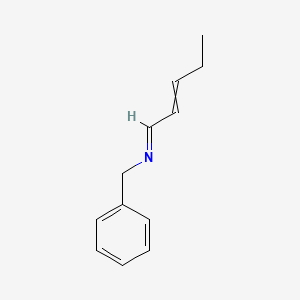

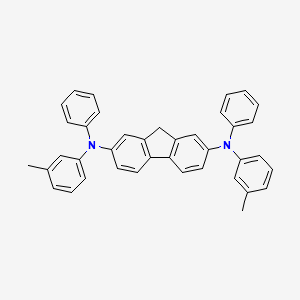
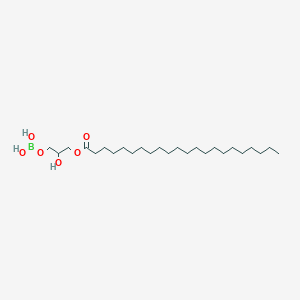
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
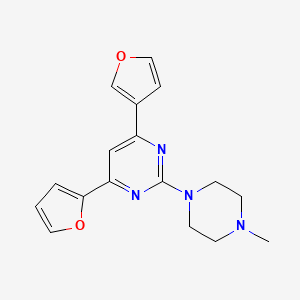
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

